

Phgdh-IN-3: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Phgdh-IN-3*

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This document provides an in-depth technical overview of the mechanism of action for **Phgdh-IN-3**, a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). It details the inhibitor's effects on enzymatic activity, cellular metabolism, and associated signaling pathways, and includes relevant experimental protocols for its characterization.

Introduction: PHGDH in Cancer Metabolism

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.^{[1][2]} It diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine by converting it to 3-phosphohydroxypyruvate (3-PHP) in an NAD⁺-dependent reaction.^{[3][4]} Serine is a non-essential amino acid, but its synthesis is vital for rapidly proliferating cells, including cancer cells. It serves as a precursor for the synthesis of other amino acids (glycine and cysteine), lipids, and nucleotides, and is a primary source of one-carbon units for various anabolic processes.^[2]

Numerous studies have identified the overexpression of PHGDH in a variety of cancers, such as breast cancer, melanoma, and lung cancer, where it is often associated with poor patient prognosis.^{[3][5][6]} Cancer cells with high levels of PHGDH expression become dependent on the serine synthesis pathway for survival and proliferation.^{[2][5]} This dependency makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents. **Phgdh-IN-3** is one such inhibitor designed to target this metabolic vulnerability.

Phgdh-IN-3: An Orally Active PHGDH Inhibitor

Phgdh-IN-3 is an orally active small molecule inhibitor of the PHGDH enzyme.^[7] By directly inhibiting PHGDH activity, it effectively blocks the de novo synthesis of serine from glucose, thereby depriving cancer cells of a crucial metabolite required for growth.^[7] Its efficacy has been demonstrated in cell lines that exhibit PHGDH gene amplification or overexpression.^[7]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of **Phgdh-IN-3** have been characterized through various assays. The key quantitative data are summarized below.

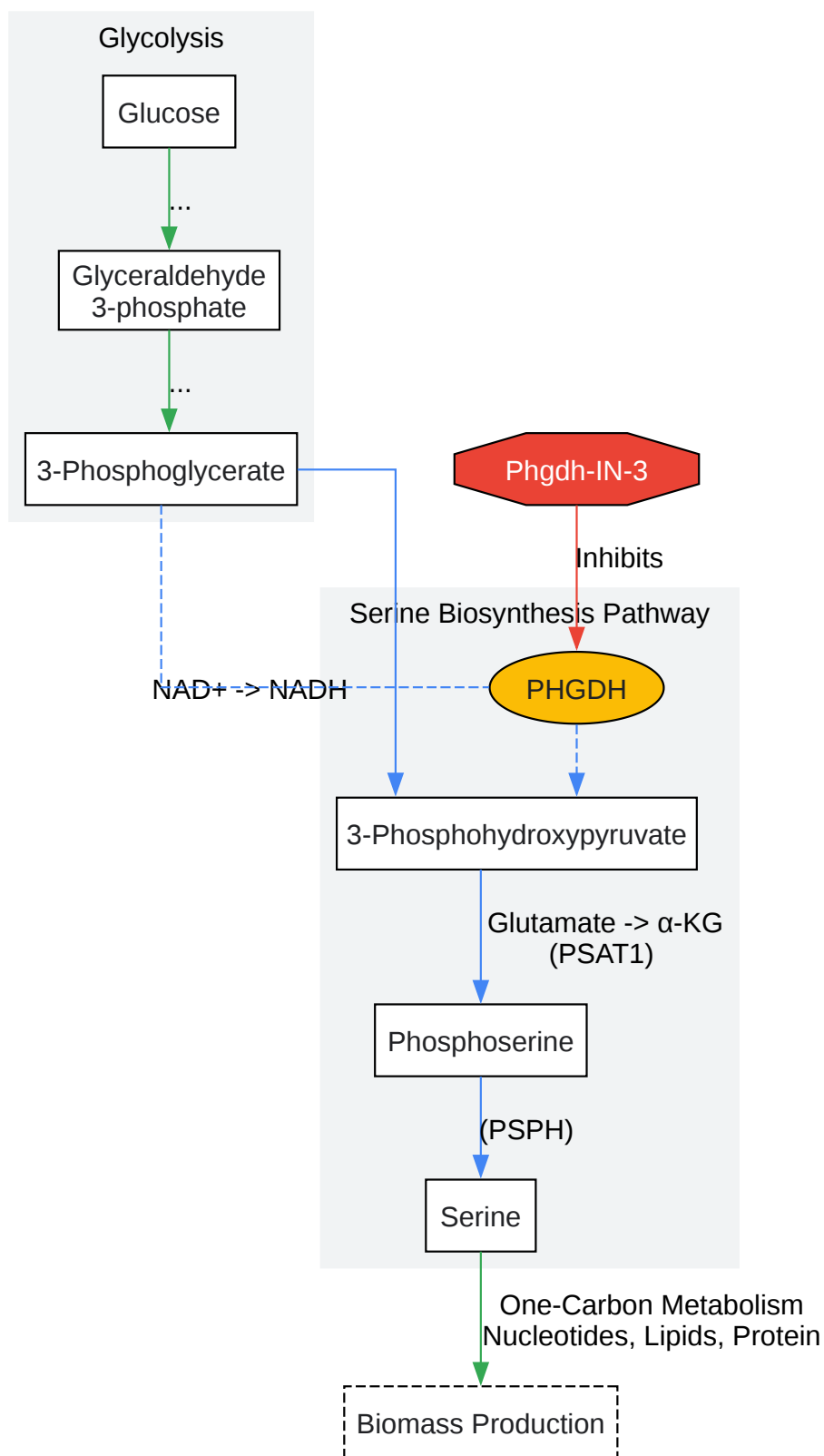
Parameter	Value	Assay Type	Target	Source
IC ₅₀	2.8 µM	Enzymatic Inhibition	PHGDH	
K _d	2.33 µM	Binding Affinity	PHGDH	^[7]
In Vivo Efficacy	Tumor growth delay	Xenograft Model (PC9)	N/A	^[7]
Dosage (In Vivo)	12.5, 25, 50 mg/kg (i.p.)	Xenograft Model (PC9)	N/A	^[7]

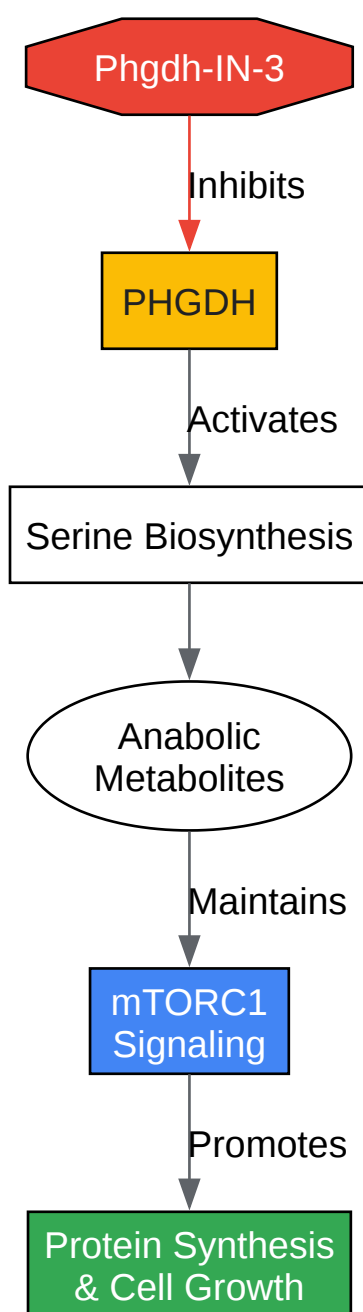
Core Mechanism of Action

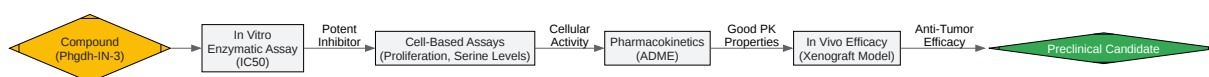
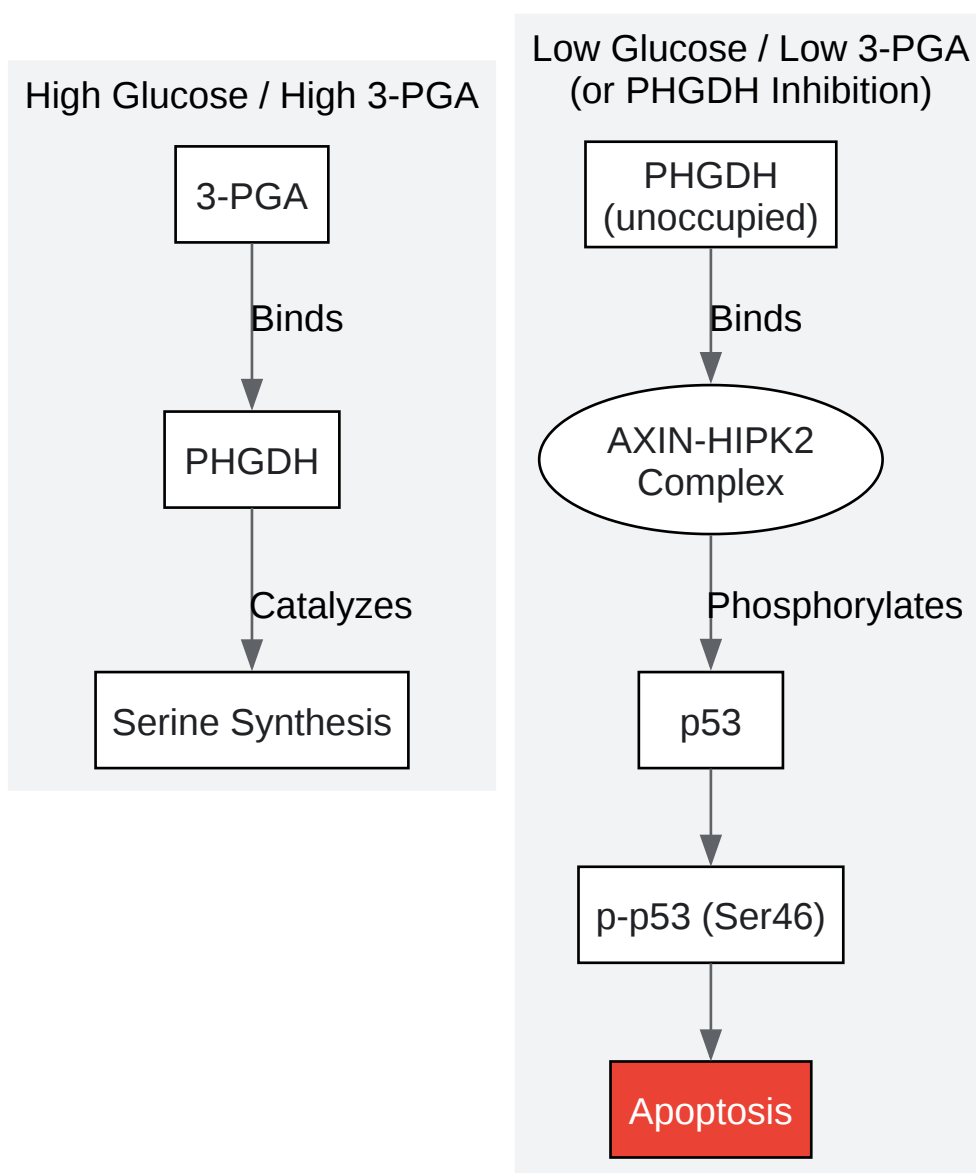
The primary mechanism of action of **Phgdh-IN-3** is the direct inhibition of the enzymatic function of PHGDH. This initial action triggers a cascade of downstream cellular effects.

Enzymatic Inhibition

Phgdh-IN-3 binds to the PHGDH enzyme, leading to a reduction in its catalytic activity. This prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the committed step in serine biosynthesis.^{[3][8]}







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